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molecular formula C9H9BrO B8568045 2-Allyl-5-bromophenol

2-Allyl-5-bromophenol

Cat. No. B8568045
M. Wt: 213.07 g/mol
InChI Key: XBFZIZYZCMHVIN-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

A mixture of 1-(allyloxy)-3-bromobenzene (3.53 g, 16.6 mmol) and Et2NPh (7.4 mL) was heated in a 220° C. oil bath. After 5 hr, the reaction mixture was cooled to room temperature, diluted with EtOAc (80 mL), and washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (0%-1 0% EtOAc/hexanes) gave 1.64 g (47%) of the title compound as the late eluting component, and 1.19 g (34%) of 2-allyl-5-bromophenol. 1HNMR (300 MHz, CDCl3) δ 7.17 (dd, J=8.0, 1.1, 1H), 6.97 (t, J=8.0, 1H), 6.77 (dd, J=8.0, 1.0, 1H), 6.04-5.90 (m, 1H), 5.15 (t, J=1.7, 1H), 5.13-5.07 (m, 2H), 3.63 (dt, J=6.0, 1.6, 2H).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
0%
Yield
47%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C=C.N([C:17]1[CH:22]=CC=C[CH:18]=1)(CC)CC>CCOC(C)=O>[CH2:22]([C:6]1[C:7]([Br:11])=[CH:8][CH:9]=[CH:10][C:5]=1[OH:4])[CH:17]=[CH2:18].[CH2:22]([C:10]1[CH:9]=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[OH:4])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
C(C=C)OC1=CC(=CC=C1)Br
Name
Quantity
7.4 mL
Type
reactant
Smiles
N(CC)(CC)C1=CC=CC=C1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 47%
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C=C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07998993B2

Procedure details

A mixture of 1-(allyloxy)-3-bromobenzene (3.53 g, 16.6 mmol) and Et2NPh (7.4 mL) was heated in a 220° C. oil bath. After 5 hr, the reaction mixture was cooled to room temperature, diluted with EtOAc (80 mL), and washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (0%-1 0% EtOAc/hexanes) gave 1.64 g (47%) of the title compound as the late eluting component, and 1.19 g (34%) of 2-allyl-5-bromophenol. 1HNMR (300 MHz, CDCl3) δ 7.17 (dd, J=8.0, 1.1, 1H), 6.97 (t, J=8.0, 1H), 6.77 (dd, J=8.0, 1.0, 1H), 6.04-5.90 (m, 1H), 5.15 (t, J=1.7, 1H), 5.13-5.07 (m, 2H), 3.63 (dt, J=6.0, 1.6, 2H).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
0%
Yield
47%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C=C.N([C:17]1[CH:22]=CC=C[CH:18]=1)(CC)CC>CCOC(C)=O>[CH2:22]([C:6]1[C:7]([Br:11])=[CH:8][CH:9]=[CH:10][C:5]=1[OH:4])[CH:17]=[CH2:18].[CH2:22]([C:10]1[CH:9]=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[OH:4])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
C(C=C)OC1=CC(=CC=C1)Br
Name
Quantity
7.4 mL
Type
reactant
Smiles
N(CC)(CC)C1=CC=CC=C1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 47%
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C=C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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